

Meropenem-d6: A Technical Guide to its Chemical Structure, Properties, and Analysis

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Compound of Interest

Compound Name: **Meropenem-d6**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem is a broad-spectrum carbapenem antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.^[1] Its deuterated analog, **Meropenem-d6**, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of meropenem in biological matrices using mass spectrometry-based methods.^{[2][3]} This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to **Meropenem-d6**.

Chemical Structure and Properties

Meropenem-d6 is a stable isotope-labeled version of meropenem, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometric analysis, without significantly altering its chemical properties.

The systematic IUPAC name for **Meropenem-d6** is (4R,5S,6S)-3-[(3S,5S)-5-[[di(methyl-d3)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.^[4]

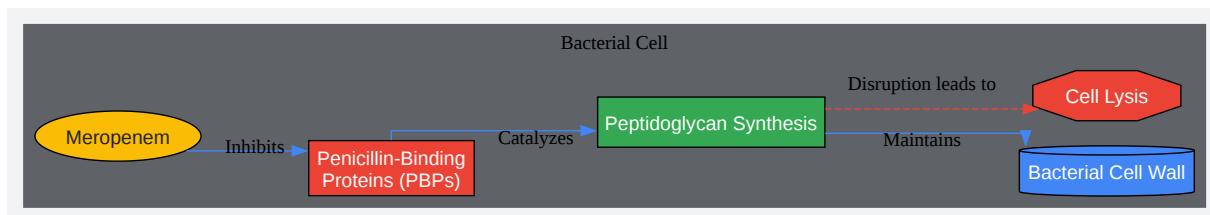
Table 1: Physicochemical Properties of **Meropenem-d6**

| Property | Value | Reference(s) |
|-------------------|--------------------------------------------------------------------------------|--------------|
| Molecular Formula | C ₁₇ H ₁₉ D ₆ N ₃ O ₅ S | [4][5][6] |
| Molecular Weight | 389.50 g/mol | [2][5][6] |
| CAS Number | 1217976-95-8 | [5][6] |
| Appearance | Off-white to light yellow solid powder | [5] |
| Solubility | Slightly soluble in Methanol | [4] |
| Exact Mass | 389.189 g/mol | [5] |

Mechanism of Action

Meropenem, and by extension **Meropenem-d6**, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.^{[1][7]} The primary targets are penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.^[7] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

By binding to and inactivating PBPs, meropenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.^[7]



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Caption: Mechanism of action of Meropenem.

Experimental Protocols

Synthesis of Meropenem-d6

A detailed, publicly available, step-by-step protocol for the synthesis of **Meropenem-d6** is not readily found in peer-reviewed literature. However, based on the synthesis of ¹⁴C labeled meropenem, a plausible synthetic route would involve the use of deuterated dimethylamine hydrochloride as a precursor. The general synthesis of meropenem involves the coupling of a protected carbapenem core with a side chain. In the case of **Meropenem-d6**, the side chain would be synthesized using dimethylamine-d6.

A representative, conceptual workflow for the synthesis is presented below. This is a generalized scheme and would require optimization of reaction conditions, purification, and characterization at each step.



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Caption: Conceptual workflow for **Meropenem-d6** synthesis.

Quantification of Meropenem using Meropenem-d6 by LC-MS/MS

Meropenem-d6 is commonly used as an internal standard for the accurate quantification of meropenem in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

- To a 100 μ L aliquot of plasma, add 100 μ L of an internal standard working solution of **Meropenem-d6** in a suitable solvent (e.g., water or methanol).^[2]
- Perform protein precipitation by adding a sufficient volume of a precipitating agent (e.g., acetonitrile).^[3]

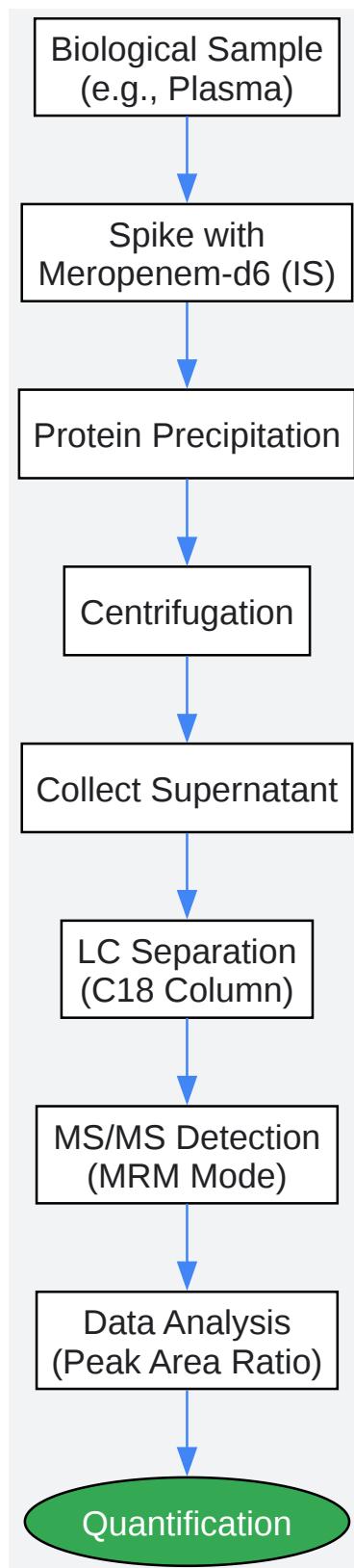
- Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Conditions:

Table 2: Example LC-MS/MS Parameters for Meropenem Analysis

| Parameter | Condition | Reference(s) |
|----------------------------------|----------------------------------------------|--------------|
| LC Column | C18 or C8 reverse-phase column | [2][3] |
| Mobile Phase A | 0.1% Formic acid in water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Flow Rate | Typically 0.2-0.5 mL/min | [2] |
| Injection Volume | 5-20 μ L | [2][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [2] |
| Mass Transitions (MRM) | Meropenem: m/z 384.1 -> 141.1 | [8][9] |
| Meropenem-d6: m/z 390.2 -> 147.1 | | [8][9] |

Data Analysis: The concentration of meropenem in the sample is determined by calculating the peak area ratio of the analyte (meropenem) to the internal standard (**Meropenem-d6**) and comparing this ratio to a calibration curve prepared with known concentrations of meropenem.



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Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

Meropenem-d6 is an essential analytical tool for researchers and drug development professionals working with meropenem. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, enable accurate and precise quantification in complex biological matrices. The experimental protocols outlined in this guide provide a foundation for the application of **Meropenem-d6** in preclinical and clinical research settings.

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